molecular formula C15H13N3O3S B2900942 N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919759-14-1

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2900942
CAS RN: 919759-14-1
M. Wt: 315.35
InChI Key: UBWCLEVBHRIVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)isoxazole-5-carboxamide, commonly known as MLN8054, is a small molecule inhibitor that targets Aurora A kinase. Aurora A kinase is a serine/threonine kinase that is involved in cell division, spindle assembly, and centrosome maturation. MLN8054 has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

MLN8054 targets Aurora A kinase by binding to its ATP-binding site. This inhibits the kinase activity of Aurora A, leading to defects in spindle assembly and cell division. MLN8054 also induces apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
MLN8054 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It induces cell cycle arrest and apoptosis in cancer cells. MLN8054 has also been shown to sensitize cancer cells to radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of MLN8054 is its high specificity for Aurora A kinase. This reduces the risk of off-target effects. However, MLN8054 has a short half-life, which limits its efficacy in vivo. MLN8054 is also highly insoluble in water, which can make it difficult to administer in animal studies.

Future Directions

There are several future directions for the development of MLN8054. One direction is the development of more potent and selective Aurora A kinase inhibitors. Another direction is the combination of MLN8054 with other anticancer drugs to enhance its efficacy. MLN8054 can also be used as a tool to study the role of Aurora A kinase in cancer development and progression.

Synthesis Methods

The synthesis of MLN8054 involves several steps. The starting material is 4-methoxy-3-methylbenzoic acid, which is converted to the corresponding acid chloride. The acid chloride is then reacted with thiazole-2-amine to form the thiazole intermediate. The thiazole intermediate is then reacted with isoxazole-5-carboxamide to form MLN8054.

Scientific Research Applications

MLN8054 has been extensively studied for its potential use in cancer treatment. Aurora A kinase is overexpressed in many types of cancer, and its inhibition can lead to cell death. MLN8054 has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, colon, and pancreatic cancer.

properties

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-9-7-10(3-4-12(9)20-2)11-8-22-15(17-11)18-14(19)13-5-6-16-21-13/h3-8H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWCLEVBHRIVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=NO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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